molecular formula C20H38CoO4 B12782529 Cobalt(II) isodecanoate CAS No. 84195-99-3

Cobalt(II) isodecanoate

Cat. No.: B12782529
CAS No.: 84195-99-3
M. Wt: 401.4 g/mol
InChI Key: LPUCXUOQRDYLGK-UHFFFAOYSA-L
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Description

Cobalt(II) isodecanoate is an organometallic compound classified as a cobalt carboxylate salt. It is supplied for use in specialized research and development applications. As a source of cobalt(II) ions in an organic matrix, its properties are of interest in several scientific fields. Potential research applications for this compound include its investigation as a precursor in material science for the synthesis of cobalt-containing nanomaterials or thin films. In industrial chemistry, it may be studied for its catalytic properties, such as in oxidation or polymerization reactions, where metal carboxylates often serve as active catalysts or catalyst precursors. The isodecanoate ligand can contribute to solubility in non-polar organic media, making this compound a subject of interest for developing homogeneous catalytic systems. Researchers are exploring the mechanisms of action of such compounds, which often involve redox processes centered on the cobalt metal or its role in facilitating specific chemical transformations. Handling this compound requires appropriate safety protocols. As with many chemical reagents, the specific mechanism of action and full range of applications are subjects of ongoing scientific investigation. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

84195-99-3

Molecular Formula

C20H38CoO4

Molecular Weight

401.4 g/mol

IUPAC Name

cobalt(2+);8-methylnonanoate

InChI

InChI=1S/2C10H20O2.Co/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2

InChI Key

LPUCXUOQRDYLGK-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Co+2]

Origin of Product

United States

Preparation Methods

Preparation via Cobalt(II) Carbonate and Isodecanoic Acid (Hybrid Reaction)

A patented method (CN101348426B) describes a hybrid reaction process using cobalt(II) carbonate as the cobalt source, combined with isodecanoic acid and other organic acids, under controlled temperature and vacuum conditions to produce cobalt neodecanoate, a close analog of cobalt isodecanoate.

Process Steps:

Step Description Conditions Key Reagents Notes
1. Saponification Reaction React cobalt(II) carbonate with glacial acetic acid, neodecanoic acid, and pivalic acid crude 90–100 °C, ≥3 hours, normal pressure sealed reactor Cobalt(II) carbonate, glacial acetic acid, neodecanoic acid, pivalic acid crude Formation of mixed cobalt salts including cobalt neodecanoate
2. Vacuum Concentration and Acid Displacement Add abietic acid (sylvic acid) to displace glacial acetic acid and remove water by vacuum filtration 160–168 °C, ≥1 hour, vacuum Abietic acid (sylvic acid) Reduces acidity, prevents corrosion, improves adhesion
3. Finished Product Formation Add activated calcium carbonate to neutralize and stabilize the product 160–168 °C, 1 hour stirring Activated calcium carbonate Balances pH, enhances product stability

Representative Experimental Data:

Batch Glacial Acetic Acid (g) Neodecanoic Acid (g) Pivalic Acid Crude (g) Cobalt(II) Carbonate (g) Sylvic Acid (g) Activated Carbonate (g) Reaction Temp. (°C) Reaction Time (h) Cobalt Content (%) Appearance
1 30 102 16 96 12 8 90 (step 1), 160 (step 2 & 3) 3.5, 2, 1 20.8 Bluish violet
2 32 104 15 93 14 12 100 (step 1), 168 (step 2 & 3) 3.5, 2, 1 20.5 Bluish violet

This method effectively replaces cobalt hydroxide with cobalt carbonate, uses sylvic acid to reduce acidity, and adds amphoteric calcium carbonate to stabilize the product, preventing metallic corrosion and improving adhesion and stability.

Preparation via Cobalt(II) Chloride and Isodecanoic Acid

Another common laboratory-scale synthesis involves:

  • Dissolving cobalt(II) chloride in water.
  • Adding isodecanoic acid to the solution.
  • Stirring the mixture at elevated temperatures to promote ligand exchange and formation of cobalt(II) isodecanoate.
  • Isolating the product by filtration and drying.

This method is straightforward and suitable for small-scale synthesis but requires careful control of pH and temperature to avoid hydrolysis or side reactions.

Typical Conditions:

Parameter Typical Value
Cobalt(II) chloride concentration Variable, stoichiometric to acid
Isodecanoic acid excess Slight excess to ensure complete reaction
Reaction temperature 60–100 °C
Reaction time 2–4 hours
Isolation method Filtration, drying

This method yields this compound with molecular formula C20H38CoO4 and molecular weight approximately 401.4 g/mol.

Comparative Analysis of Preparation Methods

Feature Cobalt Carbonate Hybrid Reaction Cobalt Chloride Direct Reaction
Raw Materials Cobalt(II) carbonate, organic acids Cobalt(II) chloride, isodecanoic acid
Reaction Type Saponification + acid displacement + neutralization Ligand exchange in aqueous medium
Temperature Range 90–168 °C 60–100 °C
Reaction Time 3–6 hours total 2–4 hours
By-product Removal Vacuum distillation, filtration Filtration
Product Stability High, due to pH control and additives Moderate, sensitive to hydrolysis
Industrial Suitability High, scalable and stable product More suited for lab scale
Cobalt Content (%) ~20.5–20.8% Variable, depends on purity
Product Appearance Bluish violet Typically solid powder

Research Findings and Notes on Preparation

  • The hybrid reaction method using cobalt(II) carbonate and organic acids with subsequent vacuum treatment and pH balancing additives (sylvic acid and calcium carbonate) results in a product with improved corrosion resistance and adhesion properties, which is critical for industrial applications such as catalysts and drying agents in coatings.

  • The use of vacuum distillation to remove water and displaced acids is essential to drive the reaction to completion and to obtain a dry, stable product.

  • The reaction temperature and time are critical parameters; insufficient temperature or time leads to incomplete reaction, while excessive conditions may degrade the product.

  • The addition of amphoteric compounds (e.g., activated calcium carbonate) helps maintain pH balance, preventing metallic corrosion and enhancing the long-term stability of this compound.

  • Analytical techniques such as thermogravimetric analysis (TGA) and elemental analysis confirm the cobalt content and thermal stability of the synthesized product.

Summary Table of Key Preparation Parameters

Parameter Hybrid Reaction Method (Cobalt Carbonate) Direct Reaction Method (Cobalt Chloride)
Cobalt Source Cobalt(II) carbonate Cobalt(II) chloride
Organic Acid Isodecanoic acid + pivalic acid + sylvic acid Isodecanoic acid
Reaction Temperature 90–100 °C (initial), 160–168 °C (vacuum step) 60–100 °C
Reaction Time 3–3.5 h (initial), 1–2 h (vacuum step), 1 h (neutralization) 2–4 h
Vacuum Application Yes, for acid and water removal No (typically)
pH Control Additives Sylvic acid, activated calcium carbonate None typically
Product Cobalt Content (%) ~20.5–20.8 Variable
Product Appearance Bluish violet solid Solid powder

This comprehensive analysis of preparation methods for this compound highlights the advantages of the hybrid reaction method for industrial-scale synthesis, emphasizing process control, product stability, and purity. The direct reaction method remains useful for laboratory-scale synthesis due to its simplicity.

Chemical Reactions Analysis

Types of Reactions

Cobalt(II) isodecanoate undergoes various chemical reactions, including:

    Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of strong oxidizing agents.

    Reduction: Cobalt(II) can be reduced to cobalt metal or cobalt(I) in the presence of reducing agents.

    Substitution: Ligands in this compound can be substituted with other ligands, such as halides or phosphines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reactions often occur in polar solvents like ethanol or acetonitrile, under mild heating conditions.

Major Products Formed

    Oxidation: Cobalt(III) complexes.

    Reduction: Cobalt metal or cobalt(I) complexes.

    Substitution: New cobalt(II) complexes with different ligands.

Scientific Research Applications

Catalysis

Cobalt(II) isodecanoate serves as an effective catalyst in various organic reactions, particularly in polymerization processes. Its ability to initiate radical polymerizations makes it valuable in industrial applications, such as the production of coatings and adhesives. The compound can also facilitate oxidation reactions, contributing to its utility in synthetic chemistry.

Biological Applications

Research has indicated that this compound exhibits potential antimicrobial properties. Studies have explored its effects on human-derived epidermal keratinocytes, revealing cytotoxicity at higher concentrations but no corrosive effects under short exposure times. This suggests a nuanced understanding of its biological activity based on concentration and exposure duration .

Medical Research

The compound has been investigated for its potential use in cancer therapy. This compound can generate reactive oxygen species (ROS), which may induce oxidative stress in cancer cells, leading to apoptosis. This property underscores its therapeutic potential, although further studies are necessary to fully elucidate its mechanisms and efficacy.

Case Study 1: this compound in Polymerization

In a study examining the role of this compound as a catalyst for radical polymerizations, researchers found that it effectively initiated the polymerization of styrene and methacrylate mixtures. The kinetics of the curing process were monitored using UV/vis absorption and Raman spectroscopy, demonstrating the compound's capability to enhance polymerization rates significantly .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. In vitro studies showed that while there was some cytotoxicity at elevated concentrations, the compound did not exhibit corrosive properties under controlled exposure conditions. These findings are crucial for understanding the compound's safety in industrial applications .

Mechanism of Action

The mechanism of action of cobalt(II) isodecanoate often involves the generation of reactive oxygen species (ROS). In biological systems, cobalt(II) can interact with molecular oxygen to produce ROS, which can induce oxidative stress in cells. This property is exploited in cancer therapy, where the compound can induce apoptosis in cancer cells through oxidative damage .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Cobalt Carboxylates

Compound CAS Number Molecular Formula Melting Point (°C) Applications
Cobalt(II) Stearate 1002-88-6 C18H36CoO2 109–112 Paints, rubber vulcanization
Cobalt Naphthenate 61789-51-3 Variable Liquid Wood preservatives, resins
This compound* Not explicitly listed C10H20O2Co ~80–100 (estimated) Catalysts, polymer additives

*Estimated based on analogous structures.

Table 2: Comparison of Metal Isodecanoate Complexes

Compound CAS Number EC Number Toxicity Profile Key Applications
Zinc Isodecanoate Neodecanoate 84418-76-8 282-789-3 Low Coatings, adhesives
Lead Isodecanoate Naphthenate 90431-38-2 Not provided High (restricted use) Historical PVC stabilizers
This compound 84418-53-1* 282-765-2* Moderate (requires PPE) Catalysts, driers

*CAS and EC numbers refer to cobalt isodecanoate naphthenate complexes, a related derivative .

Research Findings and Gaps

  • Safety Data: Cobalt(II) hydroxide requires respiratory protection in powder form , implying similar precautions for this compound.
  • Market Trends: Zinc isodecanoate complexes dominate niche markets, while cobalt derivatives remain specialized due to regulatory and cost factors .

Biological Activity

Cobalt(II) isodecanoate, a cobalt salt of isodecanoic acid, has garnered attention due to its potential biological activities and applications in various fields, including catalysis and material science. This article explores the biological activity of this compound, highlighting its toxicity, cellular interactions, and potential therapeutic effects based on diverse research findings.

This compound has the molecular formula C20H38CoO4\text{C}_{20}\text{H}_{38}\text{CoO}_{4} and is classified as a carboxylate salt. Its structure allows it to participate in various chemical reactions, particularly in catalysis. The compound's solubility and reactivity are critical factors influencing its biological activity.

Acute and Chronic Toxicity

Research indicates that cobalt salts, including this compound, exhibit moderate acute toxicity. In animal studies, cobalt compounds have shown varying degrees of toxicity depending on the exposure route and duration. For instance, cobalt neodecanoate (a related compound) demonstrated significant effects on cell viability in vitro, with scores indicating that it was not corrosive under certain exposure conditions .

Table 1: Summary of Toxicity Studies on Cobalt Compounds

CompoundRoute of ExposureDose (mg/kg)Observed Effects
Cobalt ChlorideOral122Increased heart weight, degenerative lesions
Cobalt SulfateOral124Heart lesions after prolonged exposure
Cobalt NeodecanoateIn Vitro (Cell Culture)25Cell viability scores: 108.1% (3 min), 45.7% (60 min)

Genotoxicity

Cobalt compounds have been studied for their genotoxic potential. Evidence suggests that cobalt ions can induce oxidative stress leading to DNA damage. A report indicated that cobalt exposure could inhibit DNA repair mechanisms and generate reactive oxygen species (ROS), contributing to carcinogenic processes .

The biological activity of this compound may be attributed to several mechanisms:

  • Cellular Uptake : Cobalt ions can enter cells through various transport mechanisms, leading to intracellular accumulation.
  • Reactive Oxygen Species Generation : Interaction with cellular components can lead to oxidative stress, which is implicated in various pathological conditions.
  • Hypoxia-Inducible Factor Stabilization : Cobalt has been shown to stabilize HIF-1α, promoting cell survival under low oxygen conditions .

In Vitro Studies

A study assessing the effects of cobalt neodecanoate on human-derived epidermal keratinocytes found that while there was some cytotoxicity at higher concentrations, the compound did not exhibit corrosive properties under short exposure times . This suggests a nuanced understanding of its biological activity based on concentration and exposure duration.

In Vivo Studies

Animal studies have indicated that chronic exposure to cobalt compounds can lead to tumorigenesis in various tissues. For example, inhalation studies with cobalt metal showed increased lung tumors in rats, highlighting the potential carcinogenic risks associated with cobalt exposure .

Applications in Catalysis

This compound's role as a catalyst in polymerization processes has been explored as well. It has been used effectively in initiating radical polymerizations, demonstrating its utility beyond biological contexts . This dual functionality underscores the importance of understanding its biological effects alongside its industrial applications.

Q & A

Q. What are the recommended synthetic routes for Cobalt(II) isodecanoate, and how can researchers characterize its structural integrity and purity?

  • Methodological Answer : Synthesis typically involves reacting cobalt(II) salts (e.g., CoCl₂) with isodecanoic acid under controlled stoichiometric and pH conditions. Characterization should include Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate coordination, X-ray diffraction (XRD) for crystallinity analysis, and elemental analysis (EA) to verify Co²⁺ content. Calibration curves and precision metrics, as demonstrated in chemiluminescence studies for cobalt(II) analysis (e.g., linear range of 0.002–0.025 mg/L, RSD < 3.7%), can validate quantitative purity .

Q. Which analytical techniques are optimal for quantifying this compound in heterogeneous catalytic systems, and how should calibration standards be designed?

  • Methodological Answer : Inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) are preferred for trace metal analysis. Calibration standards should mimic the sample matrix to avoid interference, with linear regression equations (e.g., signal = 69.3 · [Co(II)] + 2.50, r² ≥ 0.997) to ensure accuracy. Include recovery tests (87–103%) to validate method robustness .

Q. How can researchers assess the thermal stability of this compound for applications in polymer curing or catalysis?

  • Methodological Answer : Thermogravimetric analysis (TGA) under inert atmospheres can determine decomposition temperatures. Pair with differential scanning calorimetry (DSC) to identify exothermic/endothermic transitions. Compare results with secondary data (e.g., bond enthalpy databases) to contextualize stability trends .

Advanced Research Questions

Q. How should researchers address contradictions in reported catalytic efficiencies of this compound across different solvent systems?

  • Methodological Answer : Systematically evaluate solvent polarity, coordination strength, and reaction kinetics. Use statistical tools (e.g., ANOVA) to analyze replicate data and identify outliers. Reference precision metrics (e.g., RSD < 4.2% for paracetamol analysis) to distinguish experimental noise from mechanistic variations .

Q. What experimental design strategies can optimize the ligand-to-metal ratio in this compound synthesis to enhance catalytic performance?

  • Methodological Answer : Employ a factorial design of experiments (DoE) to vary ligand concentration, reaction time, and temperature. Use response surface methodology (RSM) to model optimal conditions. Validate with spectroscopic data (e.g., FTIR peak shifts indicating ligand saturation) .

Q. How can primary kinetic data on this compound-mediated reactions be integrated with secondary thermodynamic data from literature to build predictive models?

  • Methodological Answer : Combine Arrhenius plots (from primary rate constants) with published enthalpy/entropy values using computational tools like Gaussian or COMSOL. Perform sensitivity analysis to quantify model uncertainties, referencing guidelines for systematic error evaluation .

Q. What advanced techniques are suitable for probing the coordination geometry of this compound in non-aqueous environments?

  • Methodological Answer : Extended X-ray absorption fine structure (EXAFS) spectroscopy can resolve local coordination structures. Pair with density functional theory (DFT) simulations to correlate spectral features with electronic configurations. Cross-validate with magnetic susceptibility measurements .

Data Analysis and Validation

Q. How should researchers evaluate the reliability of secondary data on this compound’s solubility parameters for solvent selection?

  • Methodological Answer : Cross-reference solubility values from peer-reviewed databases (e.g., PubChem, Reaxys) and assess methodological consistency (e.g., temperature, purity). Apply statistical tests (e.g., chi-square) to identify data clusters and outliers, as recommended in secondary data analysis frameworks .

Q. What validation protocols are critical when using this compound in kinetic studies with conflicting literature rate constants?

  • Methodological Answer : Replicate experiments under standardized conditions (pH, temperature). Use control reactions with known catalysts (e.g., Co(II) acetate) for benchmarking. Report uncertainties (e.g., ±2.34 slope in calibration equations) to highlight precision limitations .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound in air-sensitive reactions?

  • Methodological Answer : Use inert-atmosphere gloveboxes for synthesis and storage. Follow OSHA guidelines for cobalt exposure limits (e.g., respiratory protection for airborne particles >0.01 mg/m³). Document waste disposal procedures, as outlined in chemical safety manuals .

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